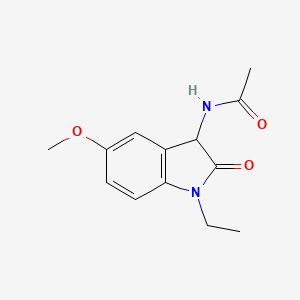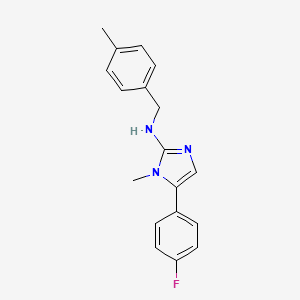![molecular formula C19H19N3O2 B11566008 2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11566008.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Preparation of 2-(2,6-dimethylphenoxy)acetohydrazide
Reaction: 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.
Hydrazide Formation: The resulting acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
-
Condensation with Indole-3-carboxaldehyde
Reaction: The 2-(2,6-dimethylphenoxy)acetohydrazide is then condensed with indole-3-carboxaldehyde under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of corresponding oxides or ketones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can result in the formation of alcohols or amines.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
科学的研究の応用
-
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be used in the synthesis of novel materials with unique properties.
-
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against certain bacterial and fungal strains.
-
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
-
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound can be utilized in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
-
Pathways
Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Inflammation: It can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
類似化合物との比較
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the indole moiety, resulting in different biological activities.
N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the phenoxy group, affecting its chemical reactivity and applications.
-
Uniqueness
Structural Complexity: The presence of both phenoxy and indole groups in the same molecule imparts unique chemical and biological properties.
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-(2,6-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)22-21-11-15-10-20-17-9-4-3-8-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+ |
InChIキー |
SLEMSYDRKJHOBQ-SRZZPIQSSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)


![N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)
![N-(4-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565965.png)
![N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)
![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565990.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11565997.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566001.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11566017.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
